molecular formula C13H8N6 B12210045 5-Pyridin-4-yltetrazolo[1,5-c]quinazoline

5-Pyridin-4-yltetrazolo[1,5-c]quinazoline

Cat. No.: B12210045
M. Wt: 248.24 g/mol
InChI Key: KFMXVFKZOUNNDK-UHFFFAOYSA-N
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Description

5-Pyridin-4-yltetrazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-yltetrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild copper-catalyzed conditions . This one-pot two-step reaction is efficient and yields the desired pyrazolo[1,5-c]quinazolines in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-yltetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring, leading to different quinazoline analogs.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and tetrazoles, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-Pyridin-4-yltetrazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyridin-4-yltetrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of these kinases, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyridin-4-yltetrazolo[1,5-c]quinazoline stands out due to its unique tetrazole ring fused to the quinazoline core, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H8N6

Molecular Weight

248.24 g/mol

IUPAC Name

5-pyridin-4-yltetrazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H8N6/c1-2-4-11-10(3-1)13-16-17-18-19(13)12(15-11)9-5-7-14-8-6-9/h1-8H

InChI Key

KFMXVFKZOUNNDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=NN3C(=N2)C4=CC=NC=C4

Origin of Product

United States

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